1H-Indazole-7-carboxamide
Overview
Description
1H-Indazole-7-carboxamide is a compound with the molecular formula C8H7N3O . It is a significant heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
The synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up .
Molecular Structure Analysis
The molecular structure of 1H-Indazole-7-carboxamide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .
Physical And Chemical Properties Analysis
1H-Indazole-7-carboxamide has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 71.8 Ų . The compound is solid at room temperature .
Scientific Research Applications
MAO-B Inhibition
1H-Indazole derivatives, including 1H-Indazole-7-carboxamide, have been identified as potent inhibitors of monoamine oxidase B (MAO-B). These compounds demonstrate selectivity towards MAO-B over MAO-A and show high potency due to their interaction with the enzyme binding site. This property makes them potential candidates for treating neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).
Antiproliferative Activity
Certain N-phenyl-1H-indazole-1-carboxamides have shown significant in vitro antiproliferative activity against various cancer cell lines. These compounds can inhibit cell growth in leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancer cells, making them potential candidates for cancer treatment (Maggio et al., 2011).
Nitric Oxide Synthase Inhibition
1H-Indazole-7-carboxamide exhibits selective inhibition properties towards neuronal nitric oxide synthases (nNOS), suggesting its potential use in treating conditions associated with excessive nitric oxide production (Cottyn et al., 2008).
Poly(ADP-ribose)polymerase (PARP) Inhibition
Some 1H-Indazole-7-carboxamides are effective inhibitors of poly(ADP-ribose)polymerase (PARP). This action is crucial in the context of BRCA-1 and BRCA-2 deficient cancer cells, suggesting a role in cancer therapy, especially in targeting specific genetic profiles of tumors (Jones et al., 2009).
Antimicrobial Activity
Several 1H-Indazole-7-carboxamides have been synthesized and evaluated for their antimicrobial activities. Compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown distinct effective inhibition on the proliferation of certain cancer cell lines, indicating their potential as antimicrobial agents (Lu et al., 2020).
Synthetic Cannabinoids Analysis
1H-Indazole-7-carboxamide derivatives have been identified in the context of synthetic cannabinoids. While this application is outside the requested scope, it highlights the diverse chemical applications of these compounds (Yeter, 2017).
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .
properties
IUPAC Name |
1H-indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659580 | |
Record name | 1H-Indazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-7-carboxamide | |
CAS RN |
312746-74-0 | |
Record name | 1H-Indazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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